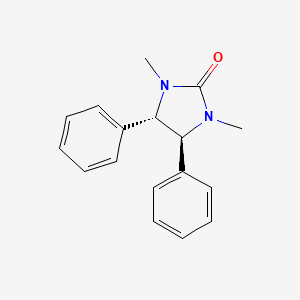
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- is a chiral compound belonging to the class of imidazolidinones. These compounds are cyclic derivatives of urea and are known for their diverse applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- can be achieved through several methods. One common approach involves the amidation of phenylalanine with methylamine, followed by a condensation reaction with acetone . This method ensures the formation of the desired chiral centers.
Industrial Production Methods
Industrial production of this compound typically involves the use of high-pressure and high-temperature conditions to facilitate the reactions. For instance, the reaction of 1,2-dichloroethane with methylamine at elevated temperatures and pressures can yield the desired product . Another method involves the use of ethylene glycol and methylamine under similar conditions .
化学反応の分析
Types of Reactions
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Imidazolidinone oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
科学的研究の応用
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- has numerous applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including iminium catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, detergents, and dyestuffs.
作用機序
The mechanism of action of 2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- involves the formation of an iminium ion with carbonyl groups of α,β-unsaturated aldehydes and enones. This iminium activation lowers the substrate’s lowest unoccupied molecular orbital (LUMO), facilitating various chemical reactions . The compound acts as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation .
類似化合物との比較
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
4-Imidazolidinone: Prepared from phenylalanine and used in similar catalytic applications.
Uniqueness
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4S,5S)- is unique due to its chiral centers, which impart specific stereochemical properties that are crucial for its applications in asymmetric synthesis and catalysis .
特性
CAS番号 |
188299-19-6 |
|---|---|
分子式 |
C17H18N2O |
分子量 |
266.34 g/mol |
IUPAC名 |
(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-one |
InChI |
InChI=1S/C17H18N2O/c1-18-15(13-9-5-3-6-10-13)16(19(2)17(18)20)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3/t15-,16-/m0/s1 |
InChIキー |
VDNQPGJZCBMFEH-HOTGVXAUSA-N |
異性体SMILES |
CN1[C@H]([C@@H](N(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CN1C(C(N(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)
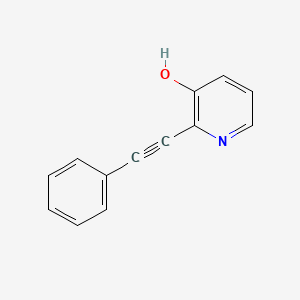
acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)
![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)
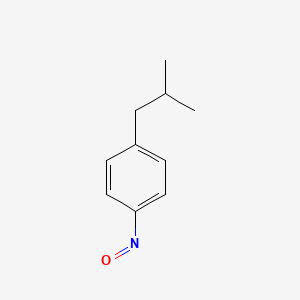
![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
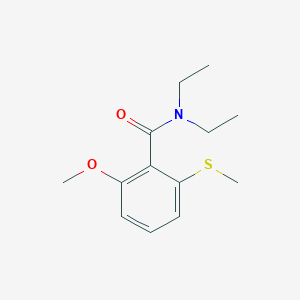
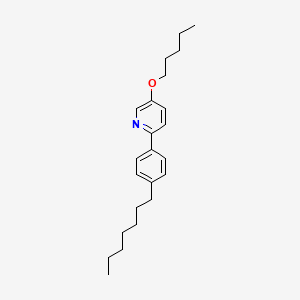
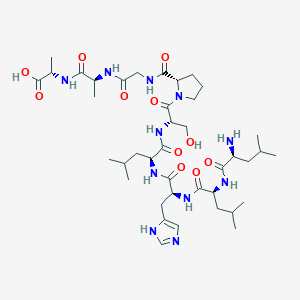
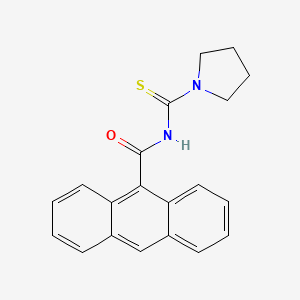
![N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B15166444.png)
![6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15166454.png)
